molecular formula C20H24N2O B13431136 6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine

6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine

Cat. No.: B13431136
M. Wt: 308.4 g/mol
InChI Key: QFPFISMPPOUUML-UHFFFAOYSA-N
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Description

6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a methoxy group, a pyridinyl group, and an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine typically involves multiple steps, starting with the preparation of the indene backbone. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole structure

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, are often employed due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridinyl group can be reduced to form a piperidine derivative.

    Substitution: The indene backbone can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the pyridinyl group results in a piperidine derivative.

Scientific Research Applications

6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and pyridinyl-substituted molecules. Examples are:

Uniqueness

What sets 6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-[6-methoxy-3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]-N-methylethanamine

InChI

InChI=1S/C20H24N2O/c1-14(19-6-4-5-10-22-19)20-15(9-11-21-2)12-16-13-17(23-3)7-8-18(16)20/h4-8,10,13-14,21H,9,11-12H2,1-3H3

InChI Key

QFPFISMPPOUUML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=C2C=CC(=C3)OC)CCNC

Origin of Product

United States

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